molecular formula C13H8Cl3NO5S B15212523 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran

Cat. No.: B15212523
M. Wt: 396.6 g/mol
InChI Key: QTVZPSJGZUROPW-YRNVUSSQSA-N
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Description

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using dichloromethyl sulfone under controlled conditions to form the sulfonylated intermediate.

    Vinylation: The sulfonylated intermediate undergoes a vinylation reaction to introduce the vinyl group.

    Nitrofuran Formation: Finally, the nitrofuran moiety is introduced through a nitration reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the nitrofuran moiety.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-hydroxycyclohexanone: Structurally similar but lacks the nitrofuran moiety.

    (2-Chlorophenyl)methanesulfonyl chloride: Contains the chlorophenyl and sulfonyl groups but lacks the vinyl and nitrofuran moieties.

Uniqueness

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is unique due to the combination of its nitrofuran, chlorophenyl, and sulfonyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H8Cl3NO5S

Molecular Weight

396.6 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)-1-(dichloromethylsulfonyl)ethenyl]-5-nitrofuran

InChI

InChI=1S/C13H8Cl3NO5S/c14-9-4-2-1-3-8(9)7-11(23(20,21)13(15)16)10-5-6-12(22-10)17(18)19/h1-7,13H/b11-7+

InChI Key

QTVZPSJGZUROPW-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)Cl

Origin of Product

United States

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